molecular formula C11H5N3 B1626033 Quinoline-2,4-dicarbonitrile CAS No. 7170-22-1

Quinoline-2,4-dicarbonitrile

Cat. No.: B1626033
CAS No.: 7170-22-1
M. Wt: 179.18 g/mol
InChI Key: IUEFJVHKIKXFFH-UHFFFAOYSA-N
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Description

Quinoline-2,4-dicarbonitrile is a nitrogen-containing heterocyclic compound with a quinoline core structure substituted with nitrile groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2,4-dicarbonitrile can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with malononitrile under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with malononitrile in the presence of a base, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Quinoline-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid.

    Reduction: Reduction of the nitrile groups can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinoline-2,4-dicarboxylic acid.

    Reduction: Quinoline-2,4-diamine.

    Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

Quinoline-2,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of quinoline-2,4-dicarbonitrile involves its interaction with various molecular targets, including enzymes and receptors The nitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of nitrile.

    Quinoline-4-carboxylic acid: Another similar compound with a carboxylic acid group at the 4 position.

    Quinoline-2,4-dicarboxylic acid: Contains carboxylic acid groups at both the 2 and 4 positions.

Uniqueness

Quinoline-2,4-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct electronic properties and reactivity compared to carboxylic acid derivatives. These properties make it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

quinoline-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3/c12-6-8-5-9(7-13)14-11-4-2-1-3-10(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFJVHKIKXFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493521
Record name Quinoline-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-22-1
Record name Quinoline-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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